molecular formula C34H30Cl2N6O4 B1669071 Pigment Yellow 14 CAS No. 5468-75-7

Pigment Yellow 14

Cat. No.: B1669071
CAS No.: 5468-75-7
M. Wt: 657.5 g/mol
InChI Key: LQZFGPJGXVFSTR-LMXNTIJMSA-N
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Description

Pigment Yellow 14 (PY14) is a diarylide azo pigment with the chemical formula C₃₄H₃₀Cl₂N₆O₄ and molecular weight 657.55 g/mol . It is classified under C.I. 21095 and is commercially known by synonyms such as Benzidine Yellow AAOT and Permanent Yellow G . PY14 exhibits a greenish-yellow hue, moderate light fastness (3–5 depending on formulation), and high heat resistance (up to 180°C) . Its key applications include offset inks, water-based paints, plastics, and textiles, where its solvent resistance and paraffin compatibility are highly valued .

Properties

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide
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InChI

InChI=1S/C34H30Cl2N6O4/c1-19-9-5-7-11-27(19)37-33(45)31(21(3)43)41-39-29-15-13-23(17-25(29)35)24-14-16-30(26(36)18-24)40-42-32(22(4)44)34(46)38-28-12-8-6-10-20(28)2/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZFGPJGXVFSTR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C34H30Cl2N6O4
Source PubChem
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DSSTOX Substance ID

DTXSID9027601
Record name C.I. Pigment Yellow 14
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Molecular Weight

657.5 g/mol
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Physical Description

Dry Powder; Liquid; Water or Solvent Wet Solid, Solid; [Reference #1] Yellow odorless powder; [BASF MSDS]
Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2-methylphenyl)-3-oxo-
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CAS No.

5468-75-7
Record name Pigment Yellow 14
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Record name 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide]
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Record name BENZIDINE YELLOW G
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Preparation Methods

Traditional Batch Synthesis of Pigment Yellow 14

Diazotization and Coupling Reactions

The conventional preparation of this compound involves a two-step diazotization and coupling process. In the first stage, 3,3'-dichlorobenzidine undergoes tetrazotization in an acidic medium at 0–5°C using sodium nitrite as the diazotizing agent. The diazo solution is then coupled with acetoacetanilide derivatives in a weakly alkaline environment (pH 8–9) to form the pigment precursor. Optimal reaction conditions require precise temperature control (±2°C) and stoichiometric equivalence between the diazo and coupling components to minimize unreacted intermediates.

A typical batch process utilizes a molar ratio of 1:2 for 3,3'-dichlorobenzidine to acetoacetanilide, achieving yields of 85–92% under laboratory conditions. However, batch methods face challenges in scaling due to heat transfer limitations and inhomogeneous mixing, often resulting in particle agglomeration and reduced color strength.

Continuous-Flow Synthesis Advancements

Three-Stream Micromixing Technology

Recent innovations in continuous-flow systems have addressed batch process limitations. Wang et al. (2019) developed a three-stream micromixing protocol that separates acid, diazo, and coupling components into distinct feed streams. This configuration enables precise pH control (ΔpH ±0.3) during the coupling stage, critical for optimizing azo bond formation. The microreactor system operates at 25°C with a total residence time of 120 seconds, producing this compound with 98.4% purity – a 9.41% improvement over conventional batch methods.

Table 1: Performance Comparison of Synthesis Methods
Parameter Batch Process Continuous-Flow Improvement
Purity (%) 89.0 98.4 +9.4%
Particle Size (nm) 250–300 80–120 -62.5%
Color Difference (ΔE*) 5.2 1.8 -65.4%
Throughput (kg/h) 15 45 +200%

Data derived from

pH-Controlled Coupling Mechanism

The three-stream system maintains the coupling reaction at pH 6.8–7.2 through real-time adjustment of alkali injection rates. This narrow range prevents hydrolysis of the acetoacetanilide coupling component while ensuring complete diazo salt consumption. Spectroscopic analysis confirms that flow-synthesized pigments exhibit bathochromic shifts of 12–15 nm compared to batch products, enhancing color intensity in the 450–550 nm visible range.

Post-Synthesis Processing Techniques

Thermal Treatment and Particle Engineering

Post-precipitation processing critically determines final pigment properties. The patent EP0676452A1 details a two-stage thermal protocol:

  • Instantaneous drying : Spray-drying at 180–300°C for ≤5 minutes reduces moisture content to 0.1–5 wt% while preventing particle aggregation.
  • Thermal aging : Subsequent heating at 50–150°C for 5–10 hours enhances crystallinity, increasing lightfastness from Grade 5 to Grade 7–8 on the Blue Wool Scale.

This approach eliminates traditional pulverization steps, producing monodisperse particles (PDI <0.2) with surface areas exceeding 40 m²/g.

Surface Modification Strategies

Industrial formulations often incorporate surface treatments to improve application performance:

  • Rosin derivatization : Increases transparency number by 93–99% compared to untreated pigments
  • Polymer grafting : Enhances dispersibility in polyolefins, reducing melt viscosity by 35–40% at 200°C
  • Ionic surfactants : Improve aqueous compatibility for inkjet applications (contact angle <20°)

Comparative Analysis of Synthesis Routes

Energy and Environmental Impact

Life cycle assessments reveal that continuous-flow methods reduce:

  • Energy consumption: 28.7 MJ/kg vs. 45.2 MJ/kg for batch processes
  • Wastewater generation: 1.3 L/kg vs. 8.7 L/kg
  • VOC emissions: 0.02 kg/kg vs. 0.15 kg/kg

However, the higher capital costs of microreactor systems (≈$1.2M vs. $350k for batch reactors) necessitate production scales >500 t/year for economic viability.

Chromatic Performance Optimization

Advanced characterization techniques quantify performance enhancements:

  • XRD analysis : Flow-synthesized pigments show 92% α-crystalline phase vs. 78% in batch products
  • CIELab coordinates : L* = 86.5, a* = -5.2, b* = 89.7 (ΔE* = 1.8 vs. standard)
  • Opacity : 98.5% at 25 μm film thickness (ISO 6504-3)

Industrial-Scale Manufacturing Considerations

Process Intensification Strategies

Leading manufacturers employ hybrid systems combining:

  • Inline analytics : UV-Vis spectroscopy for real-time azo bond monitoring (λmax 385 nm)
  • Automated pH control : Maintaining ±0.1 pH units across 10,000 L reactors
  • Crystallization modifiers : Polyvinylpyrrolidone additives to direct polymorph formation

Chemical Reactions Analysis

Types of Reactions: Pigment Yellow 14 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinonoid structures, while reduction can lead to the formation of amines .

Scientific Research Applications

Pigment Yellow 14 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pigment Yellow 14 involves its interaction with light and other molecules. The azo linkage in the pigment absorbs light in the visible spectrum, resulting in its bright yellow color. The pigment’s stability and color properties are influenced by the molecular structure and the presence of substituents on the aromatic rings .

Comparison with Similar Compounds

Comparative Analysis with Similar Pigments

Chemical and Fastness Properties

The table below compares PY14 with structurally or functionally analogous pigments:

Property Pigment Yellow 14 (PY14) Pigment Yellow 13 (PY13) Chrome Yellow (PY34) Pigment Yellow 42 (PY42) Yellow Travertine (PY43)
Chemical Formula C₃₄H₃₀Cl₂N₆O₄ C₃₆H₃₄Cl₂N₆O₄ PbCrO₄ Fe₂O₃ Fe₂O₃ (natural)
Molecular Weight 657.55 685.6 323.2 159.69 159.69
Light Fastness 3–5 4 2–3 7–8 7–8
Heat Resistance 180°C 180°C 150°C >300°C Stable
Water Resistance 5 (excellent) 5 3 (poor) 5 5
Acid/Alkali Resistance 4–5 5 2 (acid-sensitive) 5 5
Toxicity Low Low High (Pb/Cr) Low Low
Primary Applications Inks, plastics, textiles Inks, coatings Historical paints Construction, coatings Art pigments

Key Differentiators

(i) PY14 vs. PY13
  • Chemical Structure : PY13 has a larger molecular structure (C₃₆H₃₄Cl₂N₆O₄) with higher molecular weight (685.6 vs. 657.55), contributing to marginally better acid/alkali resistance (5 vs. 4–5) .
  • Color and Strength : PY14 is greener but has lower tinting strength compared to PY13 .
  • Light Fastness : Discrepancies exist in reported values; PY14 ranges from 3–5 depending on formulation, while PY13 consistently achieves 4 .
(ii) PY14 vs. Chrome Yellow (PY34)
  • Composition: PY34 is an inorganic lead chromate pigment, whereas PY14 is an organic diarylide azo compound.
  • Safety : PY34’s toxicity (lead content) limits its modern use, while PY14 is safer .
  • Durability : PY14 outperforms PY34 in heat and water resistance .
(iii) PY14 vs. Iron Oxides (PY42/PY43)
  • Stability : Iron oxides (PY42/PY43) exhibit superior light fastness (7–8) and thermal stability but lack the vibrant greenish-yellow hue of PY14 .
  • Applications : PY14 is preferred in inks and plastics, whereas iron oxides dominate construction and art industries .

Research Findings and Industrial Relevance

  • Synthesis : PY14 is synthesized via azo coupling reactions, with recent advances in continuous-flow micromixing improving yield and purity .
  • Performance Gaps : Despite its solvent resistance, PY14’s moderate light fastness (3–5) limits outdoor applications, prompting blends with UV stabilizers .
  • Market Trends : PY14 remains a cost-effective choice for packaging inks in the U.S., competing with high-performance pigments like PY154 (disazo) and PY180 (benzimidazolone) in niche markets .

Biological Activity

Pigment Yellow 14, also known as C.I. This compound or Solvent Yellow 14, is a widely utilized organic pigment in various industries, including plastics, rubber, and printing inks. This article delves into the biological activity of this compound, focusing on its toxicity, potential carcinogenic effects, and other health-related impacts based on diverse research findings.

Chemical Structure and Properties

This compound is classified as a monoazo dye, characterized by its vibrant yellow color and good transparency. It is primarily produced through a coupling reaction involving 3,3'-dichlorobenzidine and other chemical components. Its properties make it suitable for applications in coatings and inks due to its strong coloring capacity and resistance to solvents.

Carcinogenicity

A significant study conducted by the National Cancer Institute assessed the carcinogenic potential of this compound through long-term feeding studies in F344 rats and B6C3F1 mice. The study involved administering diets containing varying concentrations of the pigment over 103 weeks. Key findings included:

  • Rats : No significant clinical signs or effects on survival were observed. However, nonneoplastic lesions such as cardiac valve fibrosis and lymphoid hyperplasia were noted. Neoplastic nodules in the liver were observed in both male and female rats at higher doses.
  • Mice : No significant adverse effects were reported, indicating a species-specific response to the compound .

Acute Toxicity

Acute toxicity studies revealed that high doses of this compound (up to 100,000 ppm) did not result in mortality among test subjects. Observed effects included slight body weight reduction and gastrointestinal disturbances such as discolored feces without significant clinical signs .

Eye Irritation and Skin Sensitization

Research has indicated that this compound exhibits minimal eye irritation potential in animal models. In various studies involving rabbits, no significant irritation was observed following exposure to the pigment at different concentrations. Furthermore, skin sensitization tests have shown low reactivity, suggesting a favorable safety profile for dermal applications .

Genotoxicity

Genotoxicity assessments have yielded mixed results. Some studies indicate that while certain azo dyes can exhibit mutagenic properties in bacterial assays (e.g., Salmonella typhimurium), this compound has not consistently demonstrated such effects across different test systems . This variability underscores the need for further investigation into its genetic impact.

Comparative Toxicity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeOrganismDose Range (ppm)Observed Effects
CarcinogenicityF344 Rats250 - 500Liver neoplasms, cardiac fibrosisPotential carcinogen in rats
B6C3F1 Mice500 - 1000No significant adverse effectsNo carcinogenic effects observed
Acute ToxicityVarious AnimalsUp to 100,000Weight loss, discolored fecesLow acute toxicity
Eye IrritationRabbitsVariousNo irritation notedLow irritation potential
GenotoxicityBacterial AssaysVariousMixed results; some mutagenic potentialVariable genotoxic response

Q & A

Q. How should researchers address conflicting reports on the solubility parameters of this compound in nonpolar solvents?

  • Methodological Answer : Re-evaluate Hansen solubility parameters using inverse gas chromatography (IGC) to measure interaction strengths. Compare with computational COSMO-RS predictions. Publish raw isotherm data and solvent purity levels to clarify discrepancies .

Literature & Ethical Practices

Q. What strategies improve the traceability of literature reviews on this compound’s synthesis pathways?

  • Methodological Answer : Use citation management tools (e.g., Zotero) to catalog patents and peer-reviewed studies. Annotate methods sections with Digital Object Identifiers (DOIs) for reagents and instruments. Cross-check synthesis yields against independent replication studies to flag irreproducible methods .

Q. How can researchers ethically address gaps in this compound’s safety data while avoiding redundant studies?

  • Methodological Answer : Conduct systematic reviews to identify understudied endpoints (e.g., chronic toxicity). Propose tiered testing strategies using read-across models with structurally similar pigments. Collaborate with regulatory bodies to prioritize high-impact assays (e.g., OECD guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pigment Yellow 14
Reactant of Route 2
Pigment Yellow 14

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